molecular formula C7H10Cl2N4 B1375802 Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride CAS No. 1352305-27-1

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

Cat. No.: B1375802
CAS No.: 1352305-27-1
M. Wt: 221.08 g/mol
InChI Key: WMQSEFDZOZYILP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (CAS 1352305-27-1) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The compound features the imidazo[1,2-a]pyrazine scaffold, a fused bicyclic heterocycle known for its versatile applications in pharmaceutical development . This specific amine-functionalized derivative serves as a key synthetic precursor for the exploration of novel bioactive molecules. Research has demonstrated the significant potential of this chemical scaffold. Notably, derivatives of 6-aminoimidazo[1,2-a]pyrazine have been synthesized and investigated as antiproliferative agents. One study highlighted a urea derivative that exhibited a cytostatic effect against a non-small cell lung cancer (NSCLC) cell line, suggesting a promising role in oncology research by potentially targeting p53 pathways . The broader imidazopyridine family, to which this scaffold is related, is recognized for its presence in commercially approved drugs and diverse biological activities, including antifungal, antiviral, and antibacterial properties . The primary value of this compound lies in its use as a building block for further chemical elaboration. Its structure is amenable to various reactions, allowing researchers to create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals with appropriate personal protective equipment (PPE) in a controlled laboratory setting.

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-6-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-7(11)4-10-6;;/h1-2,4-5H,3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQSEFDZOZYILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857171
Record name 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352305-27-1
Record name 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride has been identified as a promising lead compound for drug development targeting various diseases, particularly cancer and neurological disorders.

Anticancer Potential

Research indicates that this compound exhibits anti-cancer properties by inhibiting specific enzymes involved in tumor growth. It has been shown to interact with cancer cell pathways, potentially leading to reduced proliferation and metastasis. Its mechanism involves the modulation of adenosine receptors, specifically the A2A receptor, which is implicated in tumor immune evasion .

Neurological Applications

The compound has also been studied for its effects on neurotransmitter systems. It acts as an antagonist of the adenosine A2A receptor, which plays a crucial role in regulating dopamine and glutamate release in the brain. This makes it a candidate for treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease .

Organic Synthesis Applications

This compound serves as a versatile scaffold in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it valuable for developing new compounds with diverse biological activities.

Reactivity and Synthesis

The compound can undergo several reactions due to the presence of amino and heterocyclic groups. Common synthetic strategies include:

  • Condensation reactions
  • Multicomponent reactions
  • Oxidative coupling
    These methods facilitate the creation of novel derivatives that may possess enhanced biological activity .

Case Studies

Several studies have documented the pharmacological effects of this compound:

  • Cancer Treatment Study : In vitro studies demonstrated that this compound inhibits tumor cell growth by targeting specific signaling pathways associated with cancer progression .
  • Neurodegenerative Disease Research : Animal models have shown that antagonizing the A2A receptor can improve motor functions in Parkinson's disease models, suggesting therapeutic potential for this compound .
  • Antimicrobial Activity : Preliminary tests indicate potential antibacterial properties against various gram-positive and gram-negative bacteria .

Mechanism of Action

The mechanism of action of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It may influence signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is often associated with cell proliferation and survival. .

Comparison with Similar Compounds

Structural Analog: Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride (CAS: 843609-02-9)

  • Core Structure : Replaces the pyrazine ring (two nitrogen atoms at 1,4-positions) with a pyrimidine ring (two nitrogens at 1,3-positions) .
  • Molecular Properties :
    • Molecular Formula: C₇H₈N₄ (free base); molecular weight 148.17 g/mol.
    • Solubility: Soluble in DMSO; dihydrochloride form likely improves water solubility.
  • Pharmacokinetics: High gastrointestinal (GI) absorption. Low blood-brain barrier (BBB) penetration.
  • Therapeutic Potential: Structural similarity suggests possible overlap in targeting kinase pathways or immune modulation, though specific data for the pyrazine analog remain unconfirmed.

Imidazo[1,2-a]pyridine Derivatives (Patent: EP 2020/106796)

  • Core Structure : Pyridine ring (one nitrogen) instead of pyrazine/pyrimidine.
  • Applications : Explicitly cited for treating autoimmune diseases (e.g., rheumatoid arthritis) via modulation of immune cell signaling .
  • Key Differences :
    • Pyridine’s electron-rich nature may enhance binding to hydrophobic enzyme pockets compared to pyrazine’s electron-deficient core.
    • Pyrazine derivatives could exhibit distinct selectivity profiles due to altered electronic interactions.

Other Heterocyclic Amines

  • N2,N2-Dimethylpyrimidine-2,5-diamine (CAS: 56621-99-9) :
    • Lacks the imidazo-fused ring system, reducing conformational rigidity.
    • Methylamine substituents may improve metabolic stability but reduce target affinity .

Physicochemical and Pharmacokinetic Comparison Table

Property Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride (Target) Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride Imidazo[1,2-a]pyridine Derivatives
Core Heterocycle Pyrazine (1,4-N) Pyrimidine (1,3-N) Pyridine (1-N)
Molecular Weight (Free Base) ~148 g/mol (estimated) 148.17 g/mol Varies (e.g., ~200–300 g/mol)
Solubility High (dihydrochloride salt) Soluble in DMSO Moderate to high (salt-dependent)
GI Absorption Likely high (analog data) High High
BBB Penetration Unknown (potentially low, similar to pyrimidine analog) Low Variable (depends on substituents)
Therapeutic Indication Hypothesized: Autoimmune/Inflammatory disorders Research use (unspecified) Autoimmune diseases

Key Research Findings and Hypotheses

  • Structural Impact on Activity :
    • Pyrazine’s electron-deficient core may enhance interactions with electrophilic enzyme residues compared to pyrimidine or pyridine analogs .
    • The dihydrochloride salt in the target compound likely improves bioavailability over free-base analogs .
  • Safety and Storage: Pyrimidine analog requires storage at 2–8°C, suggesting similar stability needs for the pyrazine derivative . No direct toxicity data are available, but related imidazo-fused compounds often exhibit moderate-to-high safety margins in preclinical studies.

Biological Activity

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Biochemical Interactions
The compound functions primarily through its interactions with various enzymes and receptors. It has been shown to bind to the active sites of kinases and oxidoreductases, influencing their activity and stability. For instance, it acts as an inhibitor for specific kinases, modulating critical signaling pathways such as the PI3K/AKT pathway, which is essential for cell growth and survival .

Cellular Effects
this compound affects cellular processes by altering gene expression and cellular metabolism. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating the p53 pathway, thus reactivating mutant p53 in non-small cell lung cancer (NSCLC) models .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic potential. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of both active and inactive metabolites. Its distribution within cells is facilitated by ATP-binding cassette (ABC) transporters, which help accumulate the compound in specific cellular compartments .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description IC50 Values (µM)
Anticancer Inhibits various tumor cell lines; shown to reactivate p53 in NSCLC models0.16 - 0.71
Kinase Inhibition Acts as a competitive inhibitor for specific kinases7 (for VirB11 ATPase)
Antimicrobial Effective against Helicobacter pylori; inhibits virulence factorsNot specified
Cholinesterase Inhibition Exhibits significant inhibitory effects on acetylcholinesterase (AChE)IC50 ~79

Case Studies

  • Anticancer Activity in NSCLC
    A study synthesized a series of imidazo[1,2-a]pyrazine derivatives that demonstrated cytostatic activity against NSCLC cell lines. The lead compound exhibited a selective dose-dependent response and induced overexpression of the TP53 gene, indicating potential for therapeutic use in reactivating mutant p53 pathways .
  • Kinase Inhibition in Mycobacterium tuberculosis
    Research identified imidazo[1,2-a]pyrazine compounds as potential inhibitors of the VirB11 ATPase in Helicobacter pylori. One compound showed an IC50 value of 7 µM, suggesting its efficacy as a competitive inhibitor that could reduce bacterial virulence by disrupting ATPase function .
  • Cholinesterase Activity
    Compounds derived from imidazo[1,2-a]pyrazine structures were evaluated for their ability to inhibit cholinesterases. Some derivatives displayed promising results with IC50 values ranging from 0.2 to 50 µM against AChE, indicating their potential application in treating conditions related to cholinergic dysfunctions .

Q & A

Q. What are the established synthetic routes for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride?

The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes). For example, cyclization reactions under reflux conditions using solvents like 1,4-dioxane or dimethylformamide (DMF) are common. Acidic or basic workup followed by hydrochloride salt formation yields the dihydrochloride derivative . Modifications to substituents on the imidazo-pyrazine core can be achieved by varying the starting materials or reaction conditions .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the imidazo-pyrazine backbone and substituents.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% as per industrial standards) .
  • Mass Spectrometry (MS) : For molecular weight confirmation (e.g., MW 372.81 for related imidazo-benzodiazepines) .
  • X-ray crystallography : To resolve crystal structures and confirm stereochemistry in complex derivatives .

Q. What pharmacological properties are associated with imidazo-pyrazine derivatives?

Imidazo[1,2-a]pyrazine scaffolds exhibit diverse bioactivities, including anxiolytic, cardiovascular, and neuroleptic effects. These properties stem from interactions with neurotransmitter receptors (e.g., GABAA modulation) or enzyme inhibition pathways. Structure-activity relationship (SAR) studies highlight the importance of substituents on the pyrazine ring for target specificity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Employ Design of Experiments (DoE) methodologies, such as factorial design, to systematically vary parameters (temperature, solvent, catalyst concentration). Computational tools like quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, narrowing optimal conditions . For example, ICReDD’s hybrid computational-experimental approach reduces trial-and-error by 50% in reaction development .

Q. How should researchers address contradictions in pharmacological data across studies?

  • Systematic validation : Replicate experiments under standardized conditions (e.g., cell lines, animal models).
  • Meta-analysis : Aggregate data from multiple studies to identify trends or confounding variables (e.g., solvent effects on bioavailability).
  • Cross-disciplinary collaboration : Integrate computational models (e.g., molecular docking) with in vitro/in vivo data to resolve mechanistic ambiguities .

Q. What reactor design considerations are critical for scaling up synthesis?

Focus on:

  • Mixing efficiency : Use computational fluid dynamics (CFD) to optimize agitation in batch reactors.
  • Heat transfer : Prevent thermal degradation by selecting reactors with precise temperature control (e.g., jacketed glass reactors).
  • Separation integration : Implement inline purification (e.g., membrane filtration) to reduce downstream processing .

Q. How can computational modeling predict the compound’s reactivity or stability?

  • Quantum mechanics (QM) : Calculate activation energies for proposed reaction mechanisms.
  • Molecular dynamics (MD) : Simulate solvation effects or degradation pathways under varying pH/temperature.
  • Machine learning (ML) : Train models on existing datasets to forecast novel derivatives’ stability .

Q. What strategies ensure compound stability during long-term storage?

  • Stress testing : Expose the compound to accelerated degradation conditions (heat, light, humidity) and monitor via HPLC .
  • Lyophilization : Convert to a stable powder form if hydrolytic degradation is observed.
  • Inert atmosphere storage : Use argon or nitrogen to prevent oxidation .

Q. Which advanced purification techniques enhance enantiomeric purity?

  • Chiral HPLC : Resolve enantiomers using columns with chiral stationary phases.
  • Crystallization-induced asymmetric transformation (CIAT) : Promote selective crystallization of one enantiomer.
  • Enzymatic resolution : Use lipases or esterases to selectively modify one enantiomer .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Isotopic labeling : Track metabolic pathways using <sup>14</sup>C or <sup>3</sup>H isotopes.
  • Kinetic studies : Measure binding affinities (Kd) via surface plasmon resonance (SPR).
  • Cryo-electron microscopy (cryo-EM) : Visualize interactions with target proteins at near-atomic resolution .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride
Reactant of Route 2
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

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